molecular formula C2H6S2 B043112 1,2-Ethanedithiol CAS No. 540-63-6

1,2-Ethanedithiol

Cat. No.: B043112
CAS No.: 540-63-6
M. Wt: 94.2 g/mol
InChI Key: VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Description

1,2-Ethanedithiol (C₂H₆S₂), also known as 1,2-dimercaptoethane or dithioglycol, is a volatile aliphatic dithiol characterized by two adjacent thiol (-SH) groups . It is widely utilized in organic synthesis for forming thioacetals (1,3-dithiolanes) from carbonyl compounds, replacing toxic reagents like arsenic trichloride . Its role extends to catalysis in aryl thiol synthesis (yields: 76–99%) , quantum dot LED optimization , and nanoparticle synthesis (e.g., chalcopyrite CuInS₂, where it is essential for size control) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanedithiol can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

1,2-Ethanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1,2-Ethanedithiol is primarily utilized as a reagent in organic chemistry for the synthesis of thioacetals and dithiolanes. It reacts with carbonyl compounds (aldehydes and ketones) to form 1,3-dithiolanes, which serve as useful intermediates in the synthesis of complex organic molecules.

Reaction Mechanism

The general reaction can be represented as follows:

C2H4(SH)2+RCOC2H4S2CR+H2O\text{C}_2\text{H}_4(\text{SH})_2+\text{RCO}\rightarrow \text{C}_2\text{H}_4\text{S}_2\text{CR}+\text{H}_2\text{O}

This reaction is favored due to the stability of the resulting dithiolane structure. The use of EDT in this context offers an environmentally friendly alternative to more toxic reagents such as arsenic trichloride .

Coordination Chemistry

EDT acts as a bidentate ligand, forming stable complexes with various metal ions. This property is exploited in several applications:

  • Metal Complex Formation : EDT coordinates with transition metals to form complexes that are utilized in catalysis and materials science.
  • Nanomaterials : In the synthesis of nanocrystals, EDT is used to stabilize metal nanoparticles, enhancing their optical and electrical properties .

Quantum Dot LEDs

Recent studies have highlighted the role of this compound in improving the performance of quantum-dot light-emitting diodes (QLEDs). By treating quantum dot layers with EDT solutions, researchers observed significant enhancements in efficiency due to modifications in energy level configurations at the interface between quantum dots and substrates .

ParameterOptimal EDT ConcentrationResulting Efficiency
Hole-to-Electron Current Ratio4 mMMaximum efficiency observed

Nanocrystal Films

EDT is also employed in the fabrication of self-assembled films of lead selenide (PbSe) nanocrystals. The treatment with EDT enhances the structural integrity and electronic properties of these films, making them suitable for applications in optoelectronics .

Pharmaceutical Applications

EDT has been explored for its potential in drug delivery systems. Its thiol groups allow it to form stable conjugates with drugs, enhancing their stability and bioavailability. For instance, studies have shown that thiolated polymers incorporating EDT can provide controlled release of peptide drugs over extended periods .

Bismuth-Ethanedithiol Formulation

A notable case study involves the development of a liposomal formulation containing bismuth-ethanedithiol (BiEDT) combined with tobramycin to combat bacterial infections caused by Pseudomonas aeruginosa. This formulation demonstrated enhanced antimicrobial activity by co-encapsulating both agents within liposomes .

Aggregation Studies

Research on the aggregation behavior of zinc oxide (ZnO) nanoparticles in the presence of this compound revealed that EDT can trigger rapid aggregation, significantly affecting the optical properties of ZnO dispersions. This finding has implications for the design of nanomaterials used in various applications .

Mechanism of Action

1,2-Ethanedithiol exerts its effects primarily through its thiol groups, which can form strong bonds with metal ions. This property makes it an excellent ligand for metal complexes. In organic synthesis, its thiol groups react with carbonyl compounds to form stable thioacetals, which are useful intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Selected Dithiols

Compound Molecular Formula Molecular Weight Solubility Key Structural Feature
1,2-Ethanedithiol C₂H₆S₂ 94.19 Miscible with ethanol, ether, benzene; slightly water-soluble Adjacent thiol groups on ethane
1,3-Propanedithiol C₃H₈S₂ 108.22 Similar to this compound Thiols separated by one methylene
1,2-Benzenedithiol C₆H₆S₂ 142.24 Poor water solubility Aromatic ring with adjacent thiols
1-Hexanethiol C₆H₁₄S 118.24 Lipophilic Single thiol on hexane chain

This compound’s compact structure (adjacent thiols) enhances its reactivity in cross-linking and nucleophilic reactions compared to longer-chain analogs like 1,3-propanedithiol . Aromatic dithiols (e.g., 1,2-benzenedithiol) exhibit stronger π-electron interactions, influencing aggregation in nanomaterials .

Biological Activity

1,2-Ethanedithiol (EDT), also known as ethanedithiol or dithiolane, is an organosulfur compound with the molecular formula C2H6S2C_2H_6S_2. It has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly in enhancing drug delivery and exhibiting antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

This compound is characterized by its two thiol (-SH) groups, which confer unique reactivity and biological properties. Its structure can be represented as follows:

EDT HSCH2CH2SH\text{EDT }HS-CH_2-CH_2-SH

This compound is often used as a ligand in coordination chemistry and as a building block in organic synthesis due to its ability to form stable complexes with metal ions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : EDT has demonstrated significant antimicrobial properties against various pathogens, including multidrug-resistant strains.
  • Drug Delivery Systems : Its thiol groups allow for the modification of drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
  • Quorum Sensing Inhibition : EDT has been shown to interfere with bacterial communication systems, reducing virulence factor production.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects. A notable study evaluated a liposomal formulation combining bismuth-ethanedithiol (BiEDT) with tobramycin against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The findings revealed:

  • Reduction in Bacterial Load : The liposomal formulation significantly decreased bacterial counts in infected lungs compared to untreated controls.
  • Inhibition of Quorum Sensing : The formulation reduced the secretion of quorum-sensing molecules such as N-acyl homoserine lactones (AHLs), which are critical for bacterial communication and virulence.
Treatment TypeCFU Count (log10 CFU/lung)Quorum Sensing Molecules Reduced
Untreated Control7.4High
Free Tobramycin4.7Moderate
Liposomal BiEDT-TOB3.0Significant Reduction

This study highlighted the potential of EDT in enhancing the efficacy of antibiotics by targeting bacterial communication mechanisms .

Drug Delivery Applications

This compound has been utilized to improve drug delivery systems through its thiol groups, which can form stable conjugates with various therapeutic agents. For instance:

  • Controlled Release : Thiolated polymers incorporating EDT have exhibited enhanced stability against enzymatic degradation, allowing for prolonged drug release profiles.
  • Enhanced Bioavailability : Studies indicate that drugs modified with EDT show improved absorption and bioavailability when administered via buccal or transdermal routes .

Case Studies

  • Liposomal Bismuth-Ethanedithiol Formulation :
    • A study assessed the efficacy of a liposomal formulation containing BiEDT and tobramycin in a rat model of chronic pulmonary infection caused by Pseudomonas aeruginosa. Results showed significant reductions in bacterial virulence factors and improved clinical outcomes compared to standard treatments .
  • Thiolated Polymer Systems :
    • Research on thiolated polymers demonstrated that EDT-modified carriers could effectively deliver peptide drugs while maintaining their stability and activity over extended periods .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 1,2-Ethanedithiol in organic chemistry?

this compound is widely used to convert carbonyl compounds (e.g., ketones, aldehydes) into thioacetals (1,3-dithiolanes) via nucleophilic addition, providing protection against oxidation or acidic conditions . It also serves as a safer alternative to arsenic trichloride in synthesizing membrane-permeant fluorogenic biarsenicals for protein labeling . Additionally, its bidentate ligand properties enable coordination with metal ions (e.g., Cu, Ag, Hg) in catalytic systems .

Q. How should this compound be safely handled and stored in laboratory settings?

Due to its air sensitivity, flammability, and toxicity, this compound must be stored under argon at ambient temperatures and kept away from alkali metals or ignition sources . Personal protective equipment (PPE) such as gloves and fume hoods are essential during handling. Inhalation of vapors must be avoided, and first-aid measures (e.g., skin decontamination, medical consultation) should be prioritized .

Q. What is the solubility profile of this compound in common laboratory solvents?

this compound is miscible with ethanol, acetone, ether, and benzene but only slightly miscible with water. This solubility behavior facilitates its use in polar aprotic solvents (e.g., DMSO) for reactions requiring controlled ligand exchange or thiol-mediated catalysis .

Advanced Research Questions

Q. How does this compound function as a catalytic reagent in copper-mediated aryl thiol synthesis?

In copper-catalyzed protocols, this compound acts as a catalytic sulfur donor, enabling the conversion of aryl iodides to aryl thiols with Na₂S·9H₂O as the ultimate sulfur source. A typical procedure involves reacting aryl iodide (1 mmol), Cu powder (0.1 mmol), Na₂S·9H₂O (3 mmol), and this compound (0.1 mmol) in DMSO at 100°C under argon for 20 hours, yielding 76–99% aryl thiols .

Q. What mechanistic insights explain the role of this compound in thiol-disulfide interchange reactions?

Equilibrium constants for thiol-disulfide interchange reveal that this compound forms six-membered cyclic disulfides upon oxidation, which exhibit strong reducing potential (K = 10³–10⁵ M) compared to five- or seven-membered analogs. This reactivity is critical in redox biochemistry and polymer chemistry, where ring strain and thermodynamic stability dictate reaction pathways .

Q. How do structural differences between this compound and aromatic dithiols affect their aggregation-inducing properties in nanocrystal systems?

this compound triggers aggregation in ZnO nanocrystals at lower efficiency compared to 1,2-benzenedithiol. Computational modeling shows that even minimal surface coverage (~11 molecules per nanocrystal) suffices to destabilize colloidal stability, with aromatic dithiols inducing stronger aggregation due to enhanced π-interactions .

Q. What computational approaches have been used to study the redox behavior of this compound in coordination chemistry?

Density functional theory (DFT) calculations elucidate the role of tris(2-carboxyethyl)phosphine (TCEP) in reducing disulfide bonds of this compound. Energy barriers for H-transfer between sulfur atoms and disulfide bond formation are quantified, providing insights into ligand exchange dynamics on metal surfaces .

Q. How do thermodynamic properties of this compound inform its reactivity in forming metal complexes?

Isothermal calorimetry studies reveal exothermic interactions between this compound derivatives (e.g., chitosan-immobilized ligands) and metal ions (Ag⁺, Hg²⁺, Cu²⁺), with binding affinities influenced by dithiol conformation and solvent polarity. These findings guide the design of chelating agents for heavy-metal remediation .

Data Contradictions and Open Questions

  • Conflicting Reactivity Trends : While this compound is highly reducing in thiol-disulfide interchange reactions , its aggregation efficiency in nanocrystal systems is lower than aromatic analogs . This discrepancy highlights the need for systematic studies on solvent effects and steric constraints.
  • Ecotoxicity Gaps : Limited data exist on the environmental persistence or bioaccumulation potential of this compound, despite its low estimated log Kow (1.21) suggesting minimal bioconcentration .

Q. Methodological Recommendations

  • For kinetic studies, use NMR spectroscopy to monitor thiol-disulfide equilibria in deuterated solvents .
  • In nanocrystal aggregation assays, pair absorbance measurements with dynamic light scattering (DLS) to correlate ligand coverage with colloidal stability .

Properties

IUPAC Name

ethane-1,2-dithiol
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InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Canonical SMILES

C(CS)S
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Molecular Formula

C2H6S2
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Related CAS

27515-15-7
Record name 1,2-Ethanedithiol, homopolymer
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DSSTOX Substance ID

DTXSID9052187
Record name Ethane-1,2-dithiol
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Molecular Weight

94.20 g/mol
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Physical Description

Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour
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Boiling Point

146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat
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Density

1.123 at 23.5 °C, 1.123-1.124 (d20/4)
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Vapor Pressure

5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/
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Color/Form

Liquid

CAS No.

540-63-6
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Melting Point

-41.2 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Ethanedithiol
1,2-Ethanedithiol
1,2-Ethanedithiol
Reactant of Route 4
1,2-Ethanedithiol
Reactant of Route 5
1,2-Ethanedithiol
Ethanethioamide, 2-mercapto-
1,2-Ethanedithiol

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